2-Amino-5-isopropylthiophene-3-carboxamide
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Overview
Description
2-Amino-5-isopropylthiophene-3-carboxamide is a heterocyclic organic compound with the molecular formula C8H12N2OS and a molecular weight of 184.26 g/mol It is characterized by a thiophene ring substituted with an amino group at position 2, an isopropyl group at position 5, and a carboxamide group at position 3
Preparation Methods
The synthesis of 2-Amino-5-isopropylthiophene-3-carboxamide can be achieved through several synthetic routes. . This reaction typically requires specific conditions such as the presence of a base and a suitable solvent. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-Amino-5-isopropylthiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino and carboxamide groups can participate in substitution reactions with suitable electrophiles or nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Amino-5-isopropylthiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-Amino-5-isopropylthiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
2-Amino-5-isopropylthiophene-3-carboxamide can be compared with other thiophene derivatives, such as:
2-Amino-3-carboxamide thiophene: Lacks the isopropyl group, which may affect its chemical reactivity and biological activity.
5-Isopropyl-2-thiophenecarboxamide: Lacks the amino group, which may influence its interaction with biological targets.
Biological Activity
2-Amino-5-isopropylthiophene-3-carboxamide is a thiophene derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antimicrobial and anticancer agent, making it a subject of various research studies. This article reviews the biological activity of this compound, presenting data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a thiophene ring with an amino group and an isopropyl substituent. Its molecular formula is C8H10N2S and its IUPAC name is 2-amino-5-propan-2-ylthiophene-3-carboxamide.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Hydrogen Bonding : The amino group facilitates hydrogen bonding with biological macromolecules.
- π-π Interactions : The thiophene ring can engage in π-π stacking interactions, influencing enzyme and receptor activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various bacterial strains demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values varied depending on the strain, indicating a broad spectrum of activity.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines. A notable study assessed its cytotoxic effects on MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer) cell lines using the MTT assay. The results indicated that the compound exhibited IC50 values significantly lower than those of standard chemotherapeutics like cisplatin.
Cell Line | IC50 (µM) | Comparison to Cisplatin |
---|---|---|
MDA-MB-231 | 0.4 | 78.75 times more potent |
SUIT-2 | 1.0 | Less potent |
HT-29 | 0.5 | 50.8 times more potent |
Case Studies
- Study on Apoptosis Induction : In vitro studies revealed that treatment with this compound resulted in observable apoptosis in cancer cells, characterized by nuclear condensation and fragmentation at a concentration of 10 µM . This suggests its potential as an apoptosis-inducing agent in cancer therapy.
- Fragment-Based Screening for Drug Development : In a fragment-based screening approach targeting aspartate transcarbamoylase (ATCase), derivatives similar to 2-Amino-5-isopropylthiophene were identified as inhibitors, showcasing their relevance in developing novel antimalarial drugs .
Properties
IUPAC Name |
2-amino-5-propan-2-ylthiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c1-4(2)6-3-5(7(9)11)8(10)12-6/h3-4H,10H2,1-2H3,(H2,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEWCVLNVDMSCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(S1)N)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408347 |
Source
|
Record name | 2-amino-5-isopropylthiophene-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20408347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
343272-23-1 |
Source
|
Record name | 2-amino-5-isopropylthiophene-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20408347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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